

Meta-iodoHoechst 33258: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *meta-iodoHoechst 33258*

Cat. No.: *B1139310*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Meta-iodoHoechst 33258 (MIH) is a fluorescent dye belonging to the Hoechst family of bis-benzimidazole stains.^[1] Like its parent compound, Hoechst 33258, MIH is a cell-permeable dye that binds to the minor groove of DNA, showing a preference for adenine-thymine (A-T) rich regions.^{[1][2]} Upon binding to double-stranded DNA, its fluorescence emission is significantly enhanced, making it a valuable tool for visualizing cell nuclei in both live and fixed cells.^[1] This in-depth technical guide details the core research applications of **meta-iodoHoechst 33258**, providing quantitative data, detailed experimental protocols, and visualizations of key experimental workflows. While specific quantitative data for the meta-iodo derivative is limited in publicly available literature, the data for the parent compound Hoechst 33258 is presented as a close reference.

Core Applications in Research

The primary applications of **meta-iodoHoechst 33258** and its parent compound revolve around their ability to specifically stain DNA. This property is leveraged in several key research areas:

- Nuclear Staining and Visualization: MIH is widely used as a counterstain in fluorescence microscopy to visualize the nuclei of cells, allowing for the assessment of cell number, localization, and overall morphology.^[1]

- Cell Cycle Analysis: By stoichiometrically binding to DNA, the fluorescence intensity of MIH directly correlates with the DNA content of a cell. This allows researchers to distinguish between different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.[3]
- Apoptosis Detection: Morphological changes in the nucleus, such as chromatin condensation and nuclear fragmentation, are hallmarks of apoptosis. The intense staining of condensed chromatin by MIH allows for the clear visualization of apoptotic cells.[4][5]
- Photosensitization and DNA Cleavage: A unique application of the iodo-substituted Hoechst dyes, including MIH, is their use as photosensitizers. Upon irradiation with UVA light, the iodine atom can induce single-strand DNA cleavage, a property not shared by the parent Hoechst 33258. This has implications for targeted DNA damage studies.[6]

Data Presentation

Physicochemical and Fluorescence Properties

The following table summarizes the key physicochemical and fluorescence properties of **meta-iodoHoechst 33258** and its parent compound, Hoechst 33258.

Property	Value	Reference
meta-iodoHoechst 33258		
Molecular Formula	$C_{25}H_{23}IN_6$	[7]
Molecular Weight	534.39 g/mol	[7]
Excitation Maximum (Ex)	~350 nm	[8]
Emission Maximum (Em)	~461 nm (when bound to DNA)	[8]
Hoechst 33258		
Molecular Formula	$C_{25}H_{24}N_6O \cdot 3HCl$	[9]
Molecular Weight	533.88 g/mol (trihydrochloride)	[9]
Extinction Coefficient	$42,000 \text{ cm}^{-1}\text{M}^{-1}$ at 338 nm	[9]
Fluorescence Quantum Yield	~0.4 (when bound to DNA)	[10]
Dissociation Constant (Kd)	1-10 nM (high affinity), ~1000 nM (low affinity)	[9]

Note: The fluorescence properties of **meta-iodoHoechst 33258** are expected to be very similar to Hoechst 33258, as the core fluorophore is the same.

DNA Binding Specificity of Hoechst 33258

The binding of Hoechst dyes to DNA is sequence-dependent. The following table illustrates the effect of A:T base pair runs on the change in melting temperature (ΔT_m), which is a measure of binding affinity. This data was obtained for Hoechst 33258 but provides insight into the expected binding preference of MIH.

A:T Run Length	ΔT_m (°C)	Relative Affinity
2	Low	Low
3	Significant Increase	High
4	Plateau	High

Data adapted from a study on Hoechst 33258 using an oligodeoxyribonucleotide microchip.[\[11\]](#)

Experimental Protocols

Protocol 1: General Nuclear Staining for Fluorescence Microscopy

This protocol describes the use of **meta-iodoHoechst 33258** for staining the nuclei of adherent or suspension cells for visualization by fluorescence microscopy.

Materials:

- **meta-iodoHoechst 33258** stock solution (e.g., 1 mg/mL in DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Cell culture medium
- Coverslips (for adherent cells)
- Microcentrifuge tubes (for suspension cells)
- Fluorescence microscope with a UV filter set (e.g., Ex: 350 nm, Em: 460 nm)

Procedure for Adherent Cells:

- Culture adherent cells on sterile coverslips in a petri dish or multi-well plate to the desired confluence.
- Prepare a working solution of **meta-iodoHoechst 33258** by diluting the stock solution to a final concentration of 1-10 µg/mL in cell culture medium or PBS.[\[1\]](#)
- Aspirate the cell culture medium from the cells.
- Gently wash the cells twice with PBS.
- Add the MIH working solution to the cells, ensuring the coverslip is fully covered.
- Incubate for 5-15 minutes at room temperature, protected from light.[\[1\]](#)

- Aspirate the staining solution and wash the cells twice with PBS.
- Mount the coverslip onto a microscope slide with a drop of mounting medium.
- Visualize the stained nuclei using a fluorescence microscope.

Procedure for Suspension Cells:

- Harvest suspension cells by centrifugation at 400 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in PBS.
- Repeat the centrifugation and resuspension step for a second wash.
- Resuspend the cells in the MIH working solution (1-10 µg/mL) at a cell density of approximately 1×10^6 cells/mL.[\[1\]](#)
- Incubate for 5-15 minutes at room temperature, protected from light.[\[1\]](#)
- Centrifuge the cells at 400 x g for 5 minutes and discard the supernatant.
- Wash the cells twice with PBS.
- Resuspend the cell pellet in a small volume of PBS or mounting medium.
- Pipette a small drop of the cell suspension onto a microscope slide, cover with a coverslip, and visualize.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol details the use of **meta-iodoHoechst 33258** for analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.

Materials:

- **meta-iodoHoechst 33258** stock solution (1 mg/mL in DMSO)
- PBS, pH 7.4

- 70% Ethanol, ice-cold
- RNase A (100 µg/mL)
- Flow cytometry tubes
- Flow cytometer with UV or violet laser excitation

Procedure:

- Harvest approximately $1-2 \times 10^6$ cells per sample. For adherent cells, trypsinize and collect the cells. For suspension cells, pellet by centrifugation.
- Wash the cells once with PBS by centrifugation at $400 \times g$ for 5 minutes.
- Resuspend the cell pellet in 500 µL of PBS.
- While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
- Incubate the cells on ice or at -20°C for at least 30 minutes (or overnight).
- Centrifuge the fixed cells at $800 \times g$ for 5 minutes and discard the ethanol.
- Resuspend the cell pellet in 1 mL of PBS containing 10 µg/mL **meta-iodoHoechst 33258** and 100 µg/mL RNase A.
- Incubate for 30 minutes at 37°C , protected from light.
- Analyze the samples on a flow cytometer. Use a linear scale for the fluorescence channel corresponding to MIH.
- Gate on single cells to exclude doublets and debris.
- Generate a histogram of fluorescence intensity to visualize the G0/G1, S, and G2/M populations.

Protocol 3: Detection of Apoptosis by Nuclear Morphology

This protocol outlines the use of **meta-iodoHoechst 33258** to identify apoptotic cells based on their characteristic nuclear changes.

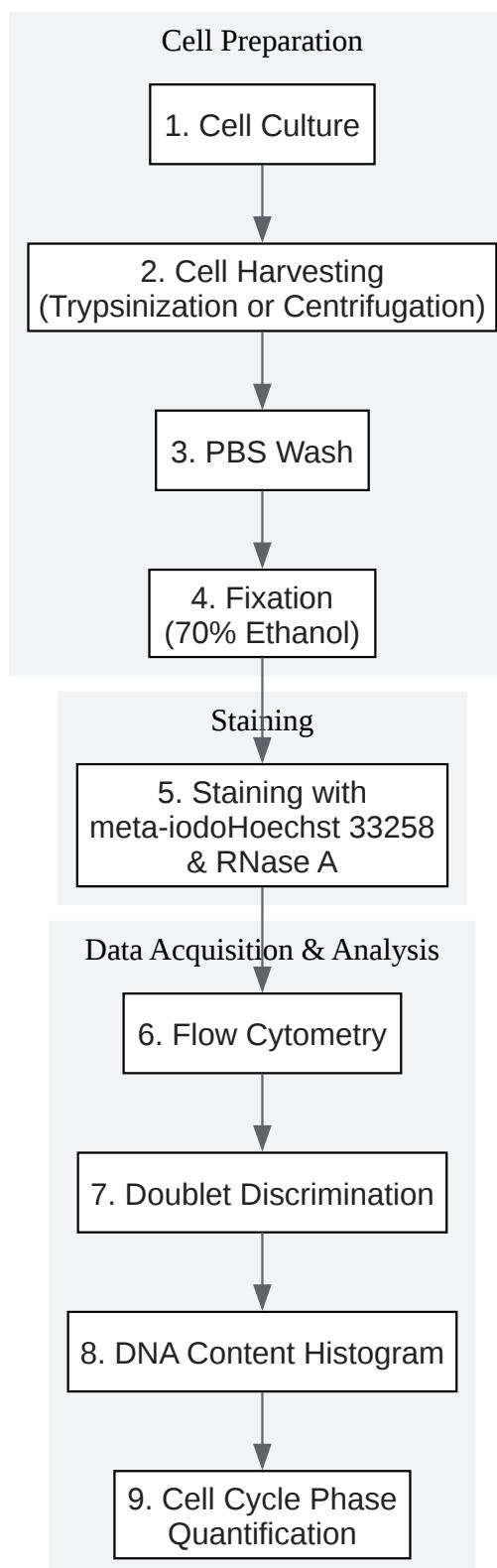
Materials:

- Same as Protocol 1.
- Apoptosis-inducing agent (e.g., staurosporine, etoposide) - optional, for positive control.

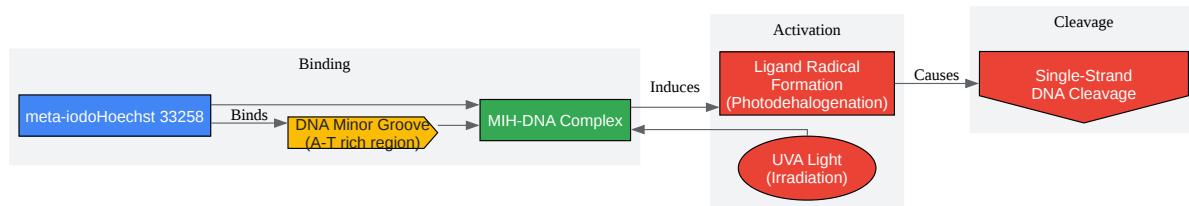
Procedure:

- Culture and treat cells with the experimental compound or apoptosis-inducing agent for the desired time.
- Stain the cells with **meta-iodoHoechst 33258** as described in Protocol 1 for either adherent or suspension cells.
- Visualize the cells under a fluorescence microscope.
- Identify apoptotic cells by their distinct nuclear morphology:
 - Chromatin condensation: The nuclei of apoptotic cells will appear smaller, more brightly stained, and more condensed compared to the diffuse chromatin of healthy cells.
 - Nuclear fragmentation: In later stages of apoptosis, the nucleus breaks down into smaller, discrete bodies known as apoptotic bodies, which will be brightly stained by MIH.^[4]
- Quantify apoptosis by counting the percentage of cells with apoptotic nuclei in multiple fields of view.

Mandatory Visualization

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Caption: Workflow for cell cycle analysis using **meta-idoHoechst 33258**.



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Caption: Mechanism of UVA-induced DNA cleavage by **meta-iodoHoechst 33258**.

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- To cite this document: BenchChem. [Meta-iodoHoechst 33258: A Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139310#what-is-meta-iodohoechst-33258-used-for-in-research]

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